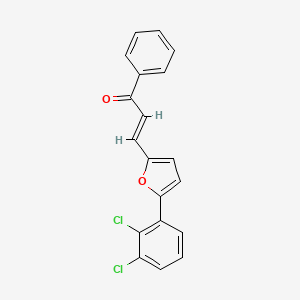

3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one

Description

3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O group at position 1), a phenyl group at position 1, and a furan ring substituted at position 5 with a 2,3-dichlorophenyl group. Chalcones are α,β-unsaturated ketones known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The 2,3-dichlorophenyl substitution on the furan ring introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name |

(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O2/c20-16-8-4-7-15(19(16)21)18-12-10-14(23-18)9-11-17(22)13-5-2-1-3-6-13/h1-12H/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRKLPSYXOTQMT-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-42-2 | |

| Record name | 3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The furan ring and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.

Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry: It can be used in the development of organic electronic materials and as a building block for functional polymers.

Mechanism of Action

The mechanism of action of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with key enzymes and proteins involved in cell cycle regulation and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

a) 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one (CAS 304896-57-9)

- Structure: Features a 4-chlorophenyl group on the furan and a 4-fluorophenyl group on the propenone.

b) (E)-3-[5-(3,5-Dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one (CAS 6184-85-6)

- Structure : Differs in the dichlorophenyl substitution (3,5- vs. 2,3-positions).

- Activity : The symmetrical 3,5-dichloro substitution may enhance π-π stacking interactions in protein binding sites. This compound has a molecular weight of 343.20 g/mol and a density of 1.31 g/cm³ .

c) 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one

- Structure : Replaces the phenyl group with a methylpyrrole and uses a 2,5-dichlorophenyl substituent.

- Activity : Demonstrated potent antifungal activity against Candida krusei (MIC < 1 µg/mL), attributed to the electron-withdrawing 2,5-dichloro configuration, which may enhance electrophilic reactivity toward microbial enzymes .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| Target Compound (2,3-dichloro) | 343.20* | 1.31* | 492.4* | ~3.5† |

| 3-(5-(4-Cl-phenyl)-furyl)-1-(4-F-phenyl) (304896-57-9) | 326.75 | N/A | N/A | ~3.2† |

| (E)-3-(3,5-dichlorophenyl) (6184-85-6) | 343.20 | 1.31 | 492.4 | ~3.8† |

*Data extrapolated from structurally similar compounds .

†Estimated using fragment-based methods.

- Key Insight: Increased halogenation (e.g., 2,3- vs.

Antifungal Activity Trends

- 2,3-Dichloro Substitution: The target compound’s ortho-chloro groups may hinder rotational freedom, favoring rigid conformations that improve target binding.

- 2,5-Dichloro Substitution : Exhibits superior activity against C. krusei compared to 4-Cl analogues, suggesting that electron-withdrawing groups at meta/para positions optimize interactions with fungal cytochrome P450 enzymes .

Biological Activity

The compound 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one , also known by its CAS number 304896-42-2, is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure features a furan ring substituted with a dichlorophenyl group, which is known to influence biological activity. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula : C19H12Cl2O2

- Molecular Weight : 343.20 g/mol

- SMILES : C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

- InChIKey : DFVWAEMSSLABBF-JXMROGBWSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 343.02870 | 177.4 |

| [M+Na]+ | 365.01064 | 194.8 |

| [M+K]+ | 380.98458 | 186.4 |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one. The presence of the dichlorophenyl group is particularly significant as it enhances the compound's interaction with biological targets.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways involving reactive oxygen species (ROS) generation.

- Cell Cycle Arrest : Studies demonstrate that the compound can cause cell cycle arrest at various phases, particularly G1 and G2/M phases, which is crucial for inhibiting tumor growth.

- Inhibition of Tumor Growth : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several furan derivatives, 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one demonstrated IC50 values ranging from 10 to 30 µM against MCF-7 cells, indicating potent anticancer activity comparable to standard chemotherapeutics such as doxorubicin .

Study 2: Mechanistic Insights

A mechanistic study revealed that the compound activates caspase pathways leading to apoptosis in A549 lung cancer cells. The study utilized flow cytometry and Western blot analysis to confirm increased levels of cleaved caspases and PARP, indicative of apoptotic processes .

Study 3: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that modifications on the phenyl ring significantly affect the biological activity of related compounds. The presence of electron-withdrawing groups like chlorine enhances potency by increasing lipophilicity and facilitating membrane penetration .

Q & A

Q. What are the standard synthetic protocols for 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of substituted acetophenone (e.g., 2,4-dihydroxy acetophenone) and an aldehyde (e.g., 3-hydroxybenzaldehyde) is refluxed in ethanol with catalytic thionyl chloride to promote ketone-aldehyde coupling . Optimization involves controlling molar ratios (1:1.2 ketone-to-aldehyde), solvent polarity (ethanol for moderate reactivity), and temperature (70–80°C for 6–8 hours). Post-synthesis purification via recrystallization (acetone/chloroform) ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- IR spectroscopy : Identifies the α,β-unsaturated ketone moiety via C=O stretching at 1640–1660 cm⁻¹ and conjugated C=C absorption near 1590 cm⁻¹ .

- ¹H NMR : Key signals include the trans-olefinic protons (δ 7.3–7.9 ppm, J = 15–16 Hz) and aromatic protons from dichlorophenyl (δ 7.4–7.6 ppm) and phenyl groups (δ 7.2–7.5 ppm) .

- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the enone system and dihedral angles between aryl rings .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping signals in NMR) be resolved for accurate structural assignment?

Ambiguities arise from aromatic proton coupling or rotamers. Use 2D NMR techniques :

- HSQC/HMBC : Correlate ¹H-¹³C couplings to assign quaternary carbons (e.g., carbonyl C=O at ~190 ppm) and differentiate substituent positions on furan/dichlorophenyl rings .

- NOESY : Identify spatial proximity between olefinic protons and adjacent aryl groups to confirm E/Z configuration .

Q. What experimental design limitations affect reproducibility in pharmacological assays, and how can they be mitigated?

- Sample degradation : Organic degradation in aqueous matrices during prolonged assays (>9 hours) alters bioavailability. Stabilize samples via continuous cooling (4°C) or inert atmosphere (N₂) .

- Structural variability : Impurities from incomplete recrystallization (e.g., residual solvents) skew bioactivity results. Validate purity via HPLC-UV (λ = 254 nm, retention time ±0.2 min) .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR) for this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic sites (e.g., C-2 of furan for nucleophilic attack) .

- Molecular docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize poses with lowest binding energy (ΔG ≤ −8.0 kcal/mol) and validate via MD simulations (>50 ns) .

Q. What strategies improve enantiomeric resolution for chiral derivatives of this compound?

Q. How do solvent effects influence the compound’s photophysical properties in UV-Vis studies?

Solvatochromism is observed due to dipole-dipole interactions. In polar solvents (DMSO), the λₘₐₐ shifts bathochromically (~15 nm) compared to non-polar solvents (hexane). Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity (Δf) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| IR | 1647 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C) | |

| ¹H NMR | δ 7.85 (d, J = 16 Hz, trans-olefinic H) | |

| X-ray | Dihedral angle: 8.2° between aryl rings |

Q. Table 2. Computational Parameters for SAR Studies

| Method | Parameters | Outcome |

|---|---|---|

| DFT (B3LYP) | HOMO: −6.3 eV, LUMO: −2.1 eV | Electrophilicity index = 3.1 |

| Molecular Docking | Binding affinity: −8.5 kcal/mol | COX-2 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.